molecular formula C16H27N B12479139 N-(2-phenylpropyl)heptan-1-amine

N-(2-phenylpropyl)heptan-1-amine

Cat. No.: B12479139
M. Wt: 233.39 g/mol
InChI Key: UUZNMPPAZUXXNU-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)heptan-1-amine is a synthetic organic compound belonging to the class of N-alkylated amines. It features a heptyl chain linked via a nitrogen atom to a 2-phenylpropyl group. This structure is of significant interest in medicinal chemistry and pharmacology research, particularly in the study of structure-activity relationships (SAR) for amines interacting with various neurological targets. Compounds with similar N-alkyl and phenylalkyl substituents have been investigated for their binding affinity to sigma receptors, which are small membrane proteins implicated in a number of pathophysiological conditions including drug addiction, psychosis, and cancer . Sigma receptor ligands, especially long-chain N-alkylamine derivatives, are actively researched for their potential as targeted anti-cancer agents and for modulating ion channel function . Furthermore, the phenylpropylamine moiety is a key structural feature in compounds known as Catecholaminergic Activity Enhancers (CAEs) or Monoaminergic Activity Enhancers (MAEs), such as PPAP (phenylpropylaminopentane) . These substances enhance the impulse-propagation mediated release of neurotransmitters like dopamine and norepinephrine without inhibiting monoamine oxidase, presenting a unique mechanism of action worth exploring in neuropharmacology . Research into analogs may provide insights for developing potential treatments for neurological conditions. This product is provided as a high-purity material for analytical and research applications in a controlled laboratory setting. It is intended for research use only by qualified professionals and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N-(2-phenylpropyl)heptan-1-amine

InChI

InChI=1S/C16H27N/c1-3-4-5-6-10-13-17-14-15(2)16-11-8-7-9-12-16/h7-9,11-12,15,17H,3-6,10,13-14H2,1-2H3

InChI Key

UUZNMPPAZUXXNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC(C)C1=CC=CC=C1

Origin of Product

United States

Nomenclature and Stereochemical Considerations in Research

IUPAC Naming Conventions and Research-Specific Designations for N-(2-phenylpropyl)heptan-1-amine

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For this compound, the name is derived by identifying the longest carbon chain, which is the heptane (B126788) group, and treating the other components as substituents. libretexts.orgopenstax.orglibretexts.org The "-amine" suffix indicates the presence of a primary, secondary, or tertiary amine functional group. openstax.orglibretexts.org In this case, it is a secondary amine. The "N-" prefix specifies that the (2-phenylpropyl) group is attached to the nitrogen atom of the heptan-1-amine. openstax.orglibretexts.org

In research and commercial contexts, compounds are often referred to by various synonyms or codes. While specific research designations for this compound are not widely documented in public literature, related compounds are sometimes given alphanumeric codes by chemical suppliers or research institutions. For example, similar structures may have designations like "NSC 2074" for 1-aminoheptane. nih.gov

Table 1: IUPAC and Common Nomenclature

Systematic Name Common/Alternative Names

Stereoisomerism and Chirality of this compound

Stereoisomerism is a key feature of this compound, arising from the presence of a chiral center. This chirality has significant implications for the compound's biological activity and how it is analyzed.

The carbon atom in the propyl chain to which the phenyl group is attached is a stereocenter, meaning it is bonded to four different groups. This gives rise to two non-superimposable mirror images, known as enantiomers: (R)-N-(2-phenylpropyl)heptan-1-amine and (S)-N-(2-phenylpropyl)heptan-1-amine. nih.gov These enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light.

In biological systems, the different spatial arrangements of enantiomers can lead to distinct interactions with chiral molecules such as enzymes and receptors. This can result in one enantiomer having a significantly different pharmacological or toxicological profile than the other. While detailed biological studies on the specific enantiomers of this compound are not extensively published, research on analogous chiral amines demonstrates that the biological activity is often enantiomer-specific. nih.gov For instance, in related compounds, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. nih.gov

It is important to note that while the nitrogen atom in a secondary amine can also be a stereocenter if it has three different substituents, the enantiomers rapidly interconvert at room temperature through a process called pyramidal inversion. libretexts.orgyoutube.com This interconversion makes it impossible to resolve the nitrogen-centered enantiomers under normal conditions. libretexts.org

Given the potential for different biological activities between enantiomers, determining the stereochemical purity, or enantiomeric excess (ee), of a research sample is crucial. Several analytical techniques are employed for this purpose. libretexts.org

Chiral Chromatography: This is a powerful method for separating enantiomers. libretexts.org It utilizes a chiral stationary phase (CSP) in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. libretexts.org

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers. nih.govresearchgate.net This is achieved by reacting the amine with a chiral derivatizing agent, such as Mosher's acid or a chiral phosphazane reagent. researchgate.net The resulting diastereomers have distinct NMR spectra, allowing for the integration of their signals to determine the enantiomeric ratio. nih.govresearchgate.netresearchgate.net Another approach involves using chiral solvating agents or lanthanide shift reagents to induce chemical shift differences between the enantiomers in the NMR spectrum. researchgate.net

Table 2: Analytical Methods for Stereochemical Purity

Method Principle Application
Chiral HPLC/GC Differential interaction with a chiral stationary phase. libretexts.org Separation and quantification of enantiomers.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinct NMR signals. nih.govresearchgate.net Determination of enantiomeric excess.

Advanced Synthetic Methodologies and Chemical Derivatization

Regioselective and Stereoselective Synthesis of N-(2-phenylpropyl)heptan-1-amine

The construction of this compound requires the precise formation of a C-N bond between the 2-phenylpropyl and heptan-1-amine moieties. Modern synthetic chemistry offers several powerful strategies to achieve this with high selectivity.

Reductive Amination Strategies for Secondary Amine Synthesis

Reductive amination is a widely employed and highly effective method for the synthesis of amines. pearson.com For the preparation of this compound, this strategy involves the reaction of a ketone, 1-phenyl-2-propanone (also known as phenylacetone), with a primary amine, heptan-1-amine.

The reaction proceeds in two main steps:

Imine Formation: Phenylacetone (B166967) and heptan-1-amine react under conditions that facilitate the removal of water to form an intermediate N-(1-phenylpropan-2-ylidene)heptan-1-amine (an imine or Schiff base).

Reduction: The intermediate imine is then reduced to the target secondary amine. This reduction can be achieved using a variety of reducing agents.

Chiral Auxiliary-Mediated and Catalytic Asymmetric Synthesis Approaches

Since the 2-position of the phenylpropyl group is a stereocenter, this compound can exist as two enantiomers, (R) and (S). Controlling the stereochemical outcome of the synthesis is essential for studying the specific biological activities of each isomer.

Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily attaching a chiral auxiliary to one of the reactants to guide the stereochemical course of the reaction. For amine synthesis, a common strategy is the use of chiral sulfinylamines. For instance, a chiral N-sulfinyl imine can be formed from a ketone. A relevant example is the design and synthesis of chiral N-(Rs)-2-phenyl-2-propylsulfinyl amides, which can be condensed with ketones to form chiral N-sulfinyl imines. nih.gov The subsequent addition of a nucleophile or a reducing agent occurs with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary. The auxiliary can then be cleaved under mild conditions to yield the enantioenriched amine. nih.gov

Catalytic Asymmetric Synthesis: This is often a more atom-economical approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. One powerful method is the asymmetric hydrogenation or transfer hydrogenation of the prochiral imine intermediate formed from phenylacetone and heptan-1-amine. This requires a chiral metal catalyst, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral ligand. Another advanced technique involves asymmetric cross-coupling reactions. For example, Ni/photoredox dual catalysis using chiral bi-oxazoline (BiOX) ligands has been successfully employed to create chiral N-benzylic heterocycles, demonstrating a powerful method for asymmetric C-N bond formation that could be adapted for this target molecule. nih.gov

Optimization of Reaction Conditions and Yield for Scalable Research Applications

Transitioning a synthetic route from a small-scale discovery setting to a larger, more practical scale for extensive research requires careful optimization of reaction parameters to maximize yield, purity, and efficiency. Key parameters that are systematically varied include:

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature can maximize product formation while minimizing the formation of byproducts or thermal degradation. researchgate.net

Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the stereochemical outcome of the reaction.

Catalyst Loading: In catalytic reactions, using the minimum amount of catalyst necessary to achieve a high conversion rate in a reasonable time is crucial for cost-effectiveness and minimizing potential contamination of the product with residual metal.

Concentration: The concentration of reactants can affect the reaction kinetics and, in some cases, the position of chemical equilibria, such as imine formation.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the reaction is complete, avoiding unnecessarily long reaction times that could lead to product degradation or side reactions. researchgate.net

Systematic optimization, often aided by Design of Experiments (DoE) methodologies, ensures a reproducible and scalable synthesis protocol, which is essential for producing the quantities of this compound needed for thorough biological evaluation. researchgate.netnih.gov

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. This is achieved by synthesizing and testing a series of structurally related analogs.

Structural Modifications on the Phenyl Ring System

The aromatic phenyl ring is a prime target for modification to probe electronic and steric effects. By introducing various substituents at the ortho-, meta-, and para-positions of the phenyl ring of the 1-phenyl-2-propanone precursor, a library of this compound analogs can be generated. These modifications can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, transaminases have been used for the synthesis of 1-phenylpropan-2-amine derivatives with substitutions like a methyl group on the phenyl ring. researchgate.net Cascade reactions have also been developed to synthesize tetralin derivatives with various aryl substitutions, highlighting advanced methods for modifying aromatic systems in complex molecules. beilstein-journals.org

Table 1: Examples of Analogs via Phenyl Ring Modification
Substituent (X)PositionResulting Precursor (Ketone)Potential Analog Name
-OCH₃ (Methoxy)para (4-position)1-(4-methoxyphenyl)propan-2-oneN-(2-(4-methoxyphenyl)propyl)heptan-1-amine
-Cl (Chloro)meta (3-position)1-(3-chlorophenyl)propan-2-oneN-(2-(3-chlorophenyl)propyl)heptan-1-amine
-F (Fluoro)para (4-position)1-(4-fluorophenyl)propan-2-oneN-(2-(4-fluorophenyl)propyl)heptan-1-amine
-CH₃ (Methyl)ortho (2-position)1-(2-methylphenyl)propan-2-oneN-(2-(2-methylphenyl)propyl)heptan-1-amine
-NO₂ (Nitro)para (4-position)1-(4-nitrophenyl)propan-2-oneN-(2-(4-nitrophenyl)propyl)heptan-1-amine
Table 2: Examples of Analogs via Alkyl Chain Modification
Primary Amine UsedResulting Alkyl GroupPotential Analog Name
Pentan-1-aminePentylN-(2-phenylpropyl)pentan-1-amine
Octan-1-amineOctylN-(2-phenylpropyl)octan-1-amine
4-Methylpentan-1-amineIsopentylN-(4-methylpentyl)-1-phenylpropan-2-amine
CyclohexylmethanamineCyclohexylmethylN-(cyclohexylmethyl)-1-phenylpropan-2-amine
Butan-1-amineButylN-butyl-1-phenylpropan-2-amine

Derivatization for Probe Development and Affinity Labeling

The structural framework of this compound is amenable to chemical modifications that introduce reporter groups or reactive functionalities, thereby converting it into a probe molecule. These probes can be used to investigate its interactions with biological macromolecules, such as receptors and enzymes. Affinity labeling, a powerful technique for irreversibly tagging a biological target, can be achieved by incorporating a photoreactive group into the ligand's structure.

A pertinent example of this approach can be inferred from studies on structurally analogous compounds. For instance, research on N-(3-phenylpropyl)alkan-1-amines has led to the development of photoaffinity labels for the sigma-1 receptor. nih.gov This work provides a strong rationale for the potential derivatization of this compound for similar purposes. The core strategy involves the introduction of a photolabile group, such as a nitrophenyl moiety, onto the phenyl ring of the phenylpropylamine structure.

One such derivative, N-(3-(4-nitrophenyl)propyl)-N-dodecylamine (4-NPPC12), has been successfully used to covalently photolabel the sigma-1 receptor. nih.gov The presence of the nitro group allows for light-induced activation, leading to the formation of a reactive nitrene species that can form a covalent bond with amino acid residues in the binding pocket of the receptor. This covalent attachment enables the identification of the binding site and the characterization of the ligand-receptor interaction at a molecular level.

The selection of the alkyl chain length is also a critical parameter in the design of such probes, as it can significantly influence binding affinity. Studies on N-(3-phenylpropyl) and N-(3-(4-nitrophenyl)propyl) derivatives with varying N-alkyl chain lengths have demonstrated that binding affinities can be modulated by the length of this chain, with optimal binding often observed with a specific chain length. nih.gov

The following table summarizes the binding affinities of some N-(3-phenylpropyl) and N-(3-(4-nitrophenyl)propyl) derivatives for sigma-1 and sigma-2 receptors, illustrating the impact of the alkyl chain length and the nitrophenyl group on receptor binding.

CompoundAlkyl Chain LengthKi (nM) for Sigma-1 ReceptorKi (nM) for Sigma-2 Receptor
PPC44134 ± 15> 10,000
PPC7723.4 ± 2.11,230 ± 110
PPC12122.9 ± 0.3215 ± 20
PPC181818.7 ± 1.7435 ± 40
4-NPPC44245 ± 22> 10,000
4-NPPC7745.6 ± 4.12,340 ± 210
4-NPPC12125.8 ± 0.5421 ± 38
4-NPPC181835.4 ± 3.2870 ± 78

Data adapted from a study on N-(3-phenylpropyl) and N-(3-(4-nitrophenyl)propyl) derivatives. nih.gov

This data indicates that a dodecyl (C12) chain provides high affinity for the sigma-1 receptor in this series. nih.gov The introduction of the 4-nitro group, while slightly reducing affinity, is essential for the photoaffinity labeling functionality.

The successful photolabeling of the sigma-1 receptor with 4-NPPC12 resulted in a covalent modification of a specific amino acid residue, histidine 154, within the receptor. nih.gov This was determined through mass spectrometry analysis of the receptor protein after photolabeling. This level of detail is invaluable for understanding the precise orientation of the ligand within the binding site.

Based on these findings, a similar derivatization strategy for this compound could be envisioned. The synthesis of a nitro-derivatized analog, such as N-(2-(4-nitrophenyl)propyl)heptan-1-amine, would be a logical first step. This compound could then be evaluated for its binding affinity and its potential as a photoaffinity label for its putative biological target(s). The heptyl chain of the parent compound would be retained, although optimization of this chain length could also be a subject of further investigation to maximize binding affinity and labeling efficiency.

The general synthetic approach to such a derivative would likely involve the nitration of a suitable phenylpropanol or phenylpropanal precursor, followed by reductive amination with heptylamine. The resulting N-(2-(4-nitrophenyl)propyl)heptan-1-amine could then be used in photolabeling experiments to identify and characterize its molecular targets.

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Analysis for Structural Elucidation of N-(2-phenylpropyl)heptan-1-amine and its Derivatives

Spectroscopic techniques are indispensable in modern chemical research for the unambiguous determination of molecular structures. In the case of this compound and its related derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of their chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis.rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra offer detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can establish long-range correlations between protons and carbons, providing unequivocal evidence for the assigned structure. In the context of chiral amines, NMR can also be used to determine enantiomeric purity through the use of chiral derivatizing agents, which convert the enantiomers into diastereomers with distinguishable NMR spectra. nih.gov This approach allows for the quantification of the enantiomeric ratio by integrating the signals of the diastereomeric products. nih.gov For instance, a study on N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine utilized ¹H NMR to investigate its conformational isomers in solution. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.1 - 7.4Multiplet
N-HVariableBroad Singlet
CH (benzylic)2.8 - 3.2Multiplet
N-CH₂ (heptyl)2.5 - 2.8Triplet
CH₂ (propyl)1.5 - 1.8Multiplet
CH₂ (heptyl)1.2 - 1.6Multiplet
CH₃ (propyl)1.1 - 1.3Doublet
CH₃ (heptyl)0.8 - 1.0Triplet

Note: These are predicted values and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation.nih.govnih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This capability is essential for confirming the molecular formula of this compound.

In addition to providing the exact mass of the molecular ion, HRMS coupled with fragmentation techniques (e.g., MS/MS) allows for the elucidation of the compound's structure by analyzing its fragmentation pattern. nih.govmdpi.com The fragmentation of this compound would likely proceed through characteristic pathways for secondary amines and phenyl-containing compounds. Common fragmentation patterns for similar structures, such as ketamine analogues, involve α-cleavage at the carbon-carbon bond adjacent to the nitrogen atom. nih.govmdpi.com For this compound, this would lead to the formation of specific fragment ions that can be used to piece together the original structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺234.2216
[C₉H₁₂N]⁺134.0964
[C₇H₁₆N]⁺114.1277

Note: The table shows the calculated exact masses for the protonated molecule and potential major fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification.unr.edu.ar

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A key feature would be the N-H stretching vibration, which for secondary amines typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the alkyl chains, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound would give rise to characteristic absorption bands in the UV region, typically around 250-270 nm, due to π-π* transitions of the aromatic ring. While less structurally informative than NMR or MS, UV-Vis spectroscopy can be useful for quantitative analysis and for confirming the presence of the chromophoric phenyl group. The use of UV detection is also common in chromatographic techniques like HPLC. yakhak.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Weak-Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Stretch1450 - 1600Medium
C-N Stretch1020 - 1250Medium

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are fundamental for separating components of a mixture and are therefore crucial for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination.yakhak.orgmdpi.comresearchgate.net

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is essential to be able to separate and quantify them. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of chiral amines. yakhak.orgmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. researchgate.net The separated enantiomers are then detected, often by UV absorbance, and the enantiomeric excess (ee) can be calculated from the relative peak areas. mdpi.com The development of an efficient chiral HPLC method is crucial for quality control and for studying the properties of individual enantiomers. yakhak.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Volatile Impurity Analysis.nih.govmdpi.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.com It is an ideal method for assessing the purity of this compound and for identifying any volatile impurities that may be present from the synthesis or storage of the compound. unr.edu.arthermofisher.com

In a GC-MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification. High-resolution GC-MS can provide highly accurate mass measurements, further aiding in the confident identification of impurities. nih.govmdpi.comthermofisher.com This technique is essential for ensuring the quality and consistency of chemical substances. thermofisher.com

Advanced Bioanalytical Methodologies for Quantification in Non-Human Biological Research Matrices

The quantification of this compound in biological samples derived from animal research, such as plasma and tissue homogenates, necessitates highly sensitive and selective analytical techniques. The low concentrations typically encountered, coupled with the complexity of the biological matrix, present significant analytical challenges. Modern bioanalytical workflows are designed to address these challenges through a combination of sophisticated instrumentation and meticulous sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of trace-level analytes in biological matrices due to its superior sensitivity, selectivity, and speed. researchgate.net The development of a successful LC-MS/MS method for this compound involves the systematic optimization of both chromatographic separation and mass spectrometric detection parameters.

Chromatographic Separation:

The goal of the liquid chromatography step is to separate the target analyte, this compound, from endogenous matrix components and any potential metabolites. Reversed-phase chromatography is a common and effective approach for compounds of this nature.

A hypothetical, yet representative, set of optimized chromatographic conditions is presented in Table 1. A C18 column is often chosen for its ability to retain non-polar to moderately polar compounds. edwiserinternational.com The mobile phase typically consists of an aqueous component and an organic solvent, with additives to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the analyte while separating it from interfering substances. nih.gov

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound Quantification

ParameterCondition
LC System Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column Reversed-Phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (m/z) → Product Ion (m/z) (Hypothetical values based on structure)
Collision Energy (CE) Optimized for maximum product ion intensity
Internal Standard Isotopically labeled this compound (e.g., d5-N-(2-phenylpropyl)heptan-1-amine)

Mass Spectrometric Detection:

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. nih.gov This technique involves the selection of a specific precursor ion (the protonated molecule of this compound, [M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest.

The fragmentation of amines in mass spectrometry often involves cleavage at the C-C bond alpha to the nitrogen atom. libretexts.org For this compound, a likely fragmentation pathway would involve the loss of the heptyl group or cleavage within the phenylpropyl moiety, yielding characteristic product ions that can be used for quantification. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is differentiated by its higher mass, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. researchgate.net

The primary objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances such as proteins and phospholipids, and concentrate the analyte to a level suitable for LC-MS/MS analysis. nih.gov The choice of sample preparation technique depends on the nature of the biological matrix and the physicochemical properties of the analyte.

Protein Precipitation (PPT):

For a preliminary and rapid clean-up, especially for plasma samples, protein precipitation is often employed. nih.gov This involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While simple and fast, PPT may not provide sufficient clean-up for trace-level quantification, and significant matrix effects can persist.

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a more selective sample preparation technique that separates the analyte based on its differential solubility in two immiscible liquid phases. researchgate.net For an amine like this compound, which is basic, the pH of the aqueous sample can be adjusted to suppress its ionization (i.e., making the solution basic) to facilitate its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This method is effective at removing non-lipid endogenous components.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a highly versatile and effective technique for sample clean-up and concentration. japsonline.com It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a mixed-mode cation exchange SPE sorbent would be ideal. nih.gov This type of sorbent possesses both non-polar (e.g., C8 or C18) and ion-exchange functionalities.

A typical mixed-mode SPE workflow would involve:

Conditioning: The sorbent is prepared with an organic solvent followed by an aqueous buffer.

Loading: The pre-treated biological sample (e.g., plasma diluted with a weak buffer) is loaded onto the sorbent. The analyte retains via both hydrophobic and ionic interactions.

Washing: The sorbent is washed with a series of solvents to remove interfering substances. A low pH wash can be used to remove neutral and acidic compounds, while a wash with an organic solvent can remove lipids.

Elution: The analyte is eluted using a solvent mixture containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the amine and disrupt the ionic interaction with the sorbent.

The eluate is then typically evaporated to dryness and reconstituted in the initial mobile phase for injection into the LC-MS/MS system. This process not only cleans the sample but also allows for significant concentration of the analyte, enabling the achievement of low limits of quantification required for non-human biological research studies.

Table 2: Comparison of Sample Preparation Techniques for this compound

TechniqueAdvantagesDisadvantages
Protein Precipitation Fast, simple, inexpensive.Low selectivity, potential for significant matrix effects. nih.gov
Liquid-Liquid Extraction Good selectivity, can remove non-lipid interferences effectively. researchgate.netCan be labor-intensive, uses larger volumes of organic solvents.
Solid-Phase Extraction High selectivity and recovery, allows for analyte concentration. japsonline.comnih.govMore complex and costly than PPT and LLE, requires method development.

Molecular Pharmacology and Receptor Interaction Profiling

Enzyme Inhibition and Activation Studies

Beyond receptor binding, the pharmacological profile of a compound includes its potential to inhibit or activate enzymes. For amine-containing structures like N-(2-phenylpropyl)heptan-1-amine, monoamine oxidases (MAOs) are a key area of investigation.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and phenylethylamine. nih.gov Inhibitors of these enzymes are used in the treatment of neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov The mechanism of inhibition can be competitive, where the inhibitor vies with the substrate for the active site, or non-competitive.

While direct studies on the MAO inhibition mechanism of this compound are limited, research on structurally related compounds provides insights. For instance, N-methyl-2-phenylmaleimides have been identified as potent, reversible, and competitive inhibitors of MAO-B. nih.gov The phenyl group is a common feature in many MAO-B inhibitors, suggesting that phenylalkylamine structures could exhibit similar properties. The mechanism often involves the inhibitor binding to the enzyme's active site, preventing the substrate from being metabolized. nih.gov

Understanding an inhibitor's interaction with an enzyme requires determining its substrate specificity and other kinetic parameters. Substrate specificity studies elucidate which substrates an enzyme preferentially acts upon and how an inhibitor affects this preference. nih.gov Kinetic analyses determine values like the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) of the reaction.

For this compound, detailed enzymatic kinetic studies are not extensively documented in the available literature. Such investigations would typically involve measuring the rate of an enzyme-catalyzed reaction (e.g., MAO-B activity) in the presence of varying concentrations of both the substrate and the inhibitor. This allows for the determination of the type of inhibition (competitive, non-competitive, etc.) and the inhibitor's potency. Functional characterization of chimeric proteins and site-directed mutagenesis can also be employed to identify the specific amino acid residues critical for substrate specificity and inhibitor binding. nih.gov

Cellular and Subcellular Interaction Studies (In Vitro)

Detailed in vitro studies are crucial for understanding the mechanism of action of a novel compound. Such studies would typically involve a tiered approach, starting from functional assays in engineered cell lines to more complex investigations of cellular processes.

Cell-Based Assays for Functional Response Evaluation

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. Commonly used methods include second messenger and reporter gene assays.

Second Messenger Assays: These assays measure the intracellular concentration of molecules like cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions (Ca2+) that are generated following receptor activation. For this compound, such assays would be critical in identifying which G protein-coupled receptor (GPCR) signaling pathways it might modulate. However, no published studies have reported the effect of this specific compound on second messenger levels.

Reporter Gene Assays: In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is activated by a specific signaling pathway. An increase or decrease in reporter gene expression would indicate a functional response. Literature searches did not yield any data from reporter gene assays conducted on this compound.

A hypothetical data table for such an experiment is presented below to illustrate how findings would be typically represented.

Assay TypeTargetCell LineObserved Effect of this compoundPotency (EC₅₀/IC₅₀)Efficacy (% of control)
Second MessengerDopamine D₂ ReceptorCHO-K1No Data AvailableNo Data AvailableNo Data Available
Second MessengerSerotonin 2A ReceptorHEK293No Data AvailableNo Data AvailableNo Data Available
Reporter GeneTrace Amine-Associated Receptor 1HT-22No Data AvailableNo Data AvailableNo Data Available

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Receptor Internalization and Trafficking Studies

Agonist-induced receptor internalization is a key mechanism for regulating signal transduction. These studies often use techniques like fluorescence microscopy or enzyme-linked immunosorbent assays (ELISA) to track the movement of receptors from the cell surface to intracellular compartments. There are currently no published studies that have investigated whether this compound induces the internalization or alters the trafficking of any specific receptor.

Intracellular Signaling Pathway Modulation and Protein-Protein Interactions

Beyond initial receptor binding and activation, a compound can influence a complex network of downstream signaling pathways and protein-protein interactions. Techniques such as Western blotting, co-immunoprecipitation, and mass spectrometry are used to probe these effects. For instance, researchers might investigate the phosphorylation of key signaling proteins like Akt or ERK, or examine how the compound affects the formation of signaling complexes. The scientific literature is silent on the effects of this compound on these intracellular events.

The table below illustrates the type of data that would be generated from such studies.

Experimental ApproachPathway/Interaction StudiedCellular ModelOutcome with this compound
Western BlotERK PhosphorylationPC-12No Data Available
Co-Immunoprecipitationβ-arrestin recruitment to 5-HT₂A receptorHEK293No Data Available
FRET/BRET AssayGαi activationCHO-K1No Data Available

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Structure Activity Relationship Sar and Rational Molecular Design

Elucidation of Key Pharmacophoric Features of N-(2-phenylpropyl)heptan-1-amine Analogs

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound analogs, this involves identifying the critical structural motifs and understanding the influence of various substituents and stereochemistry on their interaction with biological targets.

The phenylpropyl moiety is a critical pharmacophoric element. The aromatic ring provides a key interaction point, likely through pi-pi stacking or hydrophobic interactions with the target receptor. The position and nature of substituents on this ring can modulate activity. For instance, in related phenethylamine (B48288) derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to alter receptor binding affinity and functional efficacy.

The heptylamine side chain significantly influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the binding pocket of a receptor. Research on related 2-(alkyl amino)-1-arylalkan-1-one derivatives has demonstrated that the length of the N-alkyl chain plays a vital role in determining inhibitory activities. biomolther.orgnih.govresearchgate.net A clear trend was observed where longer alkyl chains resulted in stronger activity, suggesting that the heptyl group in this compound likely contributes to a favorable hydrophobic interaction within the receptor binding site. biomolther.orgnih.govresearchgate.net

The following interactive data table illustrates the impact of N-alkyl chain length on the inhibitory concentration (IC50) of a series of 2-(alkyl amino)-1-arylalkan-1-one derivatives, providing a basis for understanding the role of the heptyl group in this compound.

CompoundN-Alkyl ChainIC50 (nM)
23Ethyl1872.0
24Propyl1008.0
25Pentyl493.2
26Hexyl421.0

This trend suggests that the seven-carbon chain of the heptyl group in this compound is likely a key contributor to its biological activity, potentially by occupying a hydrophobic pocket in its target receptor.

The amine group is another crucial feature, as it is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue in the binding site of the target.

The 2-phenylpropyl moiety of this compound contains a chiral center at the alpha-carbon. Consequently, the compound can exist as two enantiomers, (R)-N-(2-phenylpropyl)heptan-1-amine and (S)-N-(2-phenylpropyl)heptan-1-amine. The stereochemistry at this position can have a profound impact on the molecule's interaction with its biological target, as receptors themselves are chiral environments.

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities. One enantiomer may bind with high affinity to a receptor, while the other may have a much lower affinity or interact with a different receptor altogether. Docking simulations of related phenethylamine derivatives have shown that different stereoisomers can adopt distinct binding poses within a receptor's binding site, leading to variations in their biological effects. researchgate.net For instance, studies on other chiral phenethylamines have demonstrated that one enantiomer can be significantly more stable and fit better into the binding site of a transporter protein compared to its counterpart. researchgate.netnih.gov This highlights the critical importance of considering stereochemistry in the design and evaluation of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis.

For a series of this compound analogs, a QSAR model could be developed to predict their potency and selectivity for a specific biological target. This process typically involves calculating a set of molecular descriptors for each analog, which quantify various aspects of their chemical structure, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume).

These descriptors are then used as independent variables in a statistical model, with the biological activity (e.g., IC50 or Ki values) as the dependent variable. Multiple linear regression (MLR) is a common technique used to build such models. For a global QSAR model of phenethylamines, descriptors related to lipophilicity and molecular shape have been shown to be crucial in regulating their properties. nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis and testing.

In recent years, the fields of cheminformatics and machine learning have revolutionized SAR analysis. mdpi.comresearchgate.net Instead of relying on linear regression models, more sophisticated algorithms can be employed to capture complex, non-linear relationships between chemical structure and biological activity.

For this compound analogs, machine learning methods such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN) could be applied. nih.govnih.govscispace.com These algorithms can handle large and complex datasets and have demonstrated superior predictive performance in many drug discovery applications. nih.govnih.govscispace.com For instance, a classification model could be built to predict whether a given analog will be active or inactive, or a regression model could be developed to predict its precise potency. These models can provide valuable insights into the key molecular features driving activity and guide the design of new compounds with enhanced pharmacological profiles. mdpi.comresearchgate.net

Conformational Analysis and Bioisosteric Replacement Strategies

Understanding the three-dimensional conformation of this compound and its analogs is crucial for rational drug design. Additionally, the concept of bioisosteric replacement offers a powerful strategy for optimizing the properties of a lead compound.

Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule. westernsydney.edu.au For a flexible molecule like this compound, multiple conformations are possible due to the rotation around single bonds. The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational landscape of this compound and its analogs, providing insights into their potential binding modes.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. beilstein-journals.orguniroma1.itresearchgate.net For this compound, the heptyl group could be a target for bioisosteric replacement. For example, it could be replaced with other alkyl chains of varying lengths to fine-tune lipophilicity and receptor interactions. Alternatively, cyclic or heterocyclic moieties could be introduced to constrain the conformation of the side chain or to introduce new interactions with the receptor. The phenyl ring could also be replaced with various heteroaromatic rings to explore different electronic and steric effects. beilstein-journals.orgresearchgate.net This approach allows for the systematic exploration of chemical space around the lead compound, leading to the identification of analogs with optimized properties.

Metabolic Pathway Elucidation in Vitro and Non Human in Vivo Systems

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies are the foundational step in characterizing the metabolic fate of a new compound. These experiments use subcellular fractions or isolated cells to predict how the compound might behave in a whole organism.

Assessment of Metabolic Clearance in Liver Microsomes and Hepatocytes from Preclinical Species

The initial assessment of metabolic stability is typically conducted using liver microsomes and hepatocytes from various preclinical species (e.g., rats, mice, dogs, non-human primates). Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450 (CYP) oxidases. Hepatocytes, which are the main cells of the liver, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.

In these assays, N-(2-phenylpropyl)heptan-1-amine would be incubated with either microsomes or hepatocytes. The concentration of the parent compound would be measured over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters are calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound.

This data helps in classifying the compound as having low, intermediate, or high clearance. A hypothetical data table for such an experiment is presented below.

Interactive Table 6.1.1: Hypothetical In Vitro Metabolic Stability of this compound

Preclinical SpeciesTest SystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Clearance Category
RatLiver MicrosomesData N/AData N/AData N/A
MouseLiver MicrosomesData N/AData N/AData N/A
DogHepatocytesData N/AData N/AData N/A
Cynomolgus MonkeyHepatocytesData N/AData N/AData N/A
HumanLiver MicrosomesData N/AData N/AData N/A

Note: The table contains no data as no experimental results for this compound have been published.

Identification of Phase I and Phase II Metabolites using Advanced Mass Spectrometry

Following the stability assessment, the next step is to identify the structures of the metabolites formed. Metabolism is broadly divided into two phases:

Phase I Reactions: These involve oxidation, reduction, or hydrolysis to introduce or expose polar functional groups. For this compound, potential Phase I reactions could include hydroxylation of the phenyl ring or alkyl chain, N-dealkylation, or oxidation of the amine group.

Phase II Reactions: These are conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the parent compound or a Phase I metabolite. This process generally increases water solubility and facilitates excretion.

High-resolution mass spectrometry is the primary tool used for metabolite identification. By comparing the mass spectra of samples from the incubation assays with control samples, researchers can detect new peaks corresponding to potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information that helps in pinpointing the exact site of metabolic modification.

In Vivo Pharmacokinetic Characterization in Animal Models

After in vitro characterization, studies are conducted in animal models to understand the compound's behavior in a complete biological system.

Absorption, Distribution, and Excretion (ADME) Profiles in Preclinical Species

ADME studies track the journey of the compound through the body. Typically, a radiolabeled version of this compound would be administered to preclinical species like rats or dogs. Over time, blood, urine, and feces are collected and analyzed to determine the extent and rate of absorption into the bloodstream, the distribution into various tissues, and the routes and rate of excretion from the body.

Determination of Systemic Exposure, Bioavailability, and Clearance Rates

Pharmacokinetic (PK) studies involve administering the compound to animals (e.g., via intravenous and oral routes) and collecting blood samples at multiple time points. The concentration of the compound in plasma is measured to determine key PK parameters.

Systemic Exposure (AUC): The area under the plasma concentration-time curve, representing the total exposure to the drug.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

Systemic Clearance (CL): The volume of blood cleared of the compound per unit of time.

Interactive Table 6.2.2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenousOral
Cmax (ng/mL)Data N/AData N/A
Tmax (h)Data N/AData N/A
AUC (ng·h/mL)Data N/AData N/A
Half-Life (t½) (h)Data N/AData N/A
Clearance (mL/min/kg)Data N/AN/A
Bioavailability (F%)N/AData N/A

Note: The table contains no data as no experimental results for this compound have been published.

Tissue Distribution Analysis

To understand where the compound accumulates in the body, tissue distribution studies are performed. After administration, various organs and tissues (e.g., brain, liver, kidneys, muscle) are collected at different times and analyzed for the concentration of the compound. For a compound like this compound, assessing its ability to cross the blood-brain barrier and achieve significant brain penetration would be of particular interest for potential central nervous system applications.

Investigative Preclinical Studies and Research Applications Non Therapeutic Efficacy Focus

Exploratory Pharmacological Efficacy in Established Animal Models (Mechanistic Insights)

The evaluation of a novel compound's pharmacological effects in established animal models is a cornerstone of preclinical research. These studies provide crucial insights into the compound's mechanism of action and its potential therapeutic relevance.

Behavioral Neuroscience Models Related to Identified Molecular Targets

Rodent models are instrumental in assessing the behavioral effects of new chemical entities. For a compound like N-(2-phenylpropyl)heptan-1-amine, which is structurally related to amphetamine, studies on locomotor activity and cognitive function are particularly relevant.

Locomotor Activity Modulation:

Studies on analogous compounds, such as amphetamine, have demonstrated significant effects on locomotor activity in rodents. For instance, amphetamine administration is known to increase locomotor activity, and this response can be sensitized with repeated administration. nih.gov This sensitization is considered a model for the chronic adaptations that occur with repeated exposure to a substance. nih.gov The effects of amphetamine on locomotor activity are often enhanced in genetically modified animal models, such as M5 muscarinic receptor-deficient mice. nih.gov

Cognitive Function Assessment:

The impact of psychoactive compounds on cognitive function is a critical area of investigation. A variety of tasks are used to assess different cognitive domains in both humans and animal models. For example, the effects of methylphenidate on cognition in boys with ADHD have been studied using the Cambridge Neuropsychological Test Automated Battery (CANTAB), which includes tasks for executive functioning, visual memory, and reaction time. nih.gov

In healthy individuals, the acute effects of amphetamine on cognitive performance, including working memory, have been systematically reviewed. nih.gov These reviews indicate mixed effects on spatial working memory and other cognitive functions. nih.gov Should this compound be investigated for its cognitive effects, a similar battery of tests in rodent models would likely be employed to assess its impact on learning, memory, and executive function.

Neuroprotection Studies in In Vitro Cell Models and In Vivo Animal Models of Neurological Insults

The potential for a compound to protect neurons from damage is a significant area of research, particularly for neurodegenerative diseases.

In Vitro Cell Models:

In vitro models provide a controlled environment to study the direct effects of a compound on neuronal cells. For instance, the neuroprotective effects of phenylenediamine derivatives have been investigated in HT22 neuronal cells, where they were found to inhibit cell death induced by oxidative stress at nanomolar concentrations. wikipedia.org This effect was independent of their antioxidant activities, suggesting a more specific neuroprotective mechanism. wikipedia.org Similarly, the neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine have been demonstrated against amyloid-β-induced oxidative stress in mouse hippocampal cells. nih.gov These studies provide a framework for how the neuroprotective potential of this compound could be initially assessed.

In Vivo Animal Models:

Following promising in vitro results, in vivo models of neurological insults are used to evaluate neuroprotective efficacy in a more complex biological system. Animal models of neurotoxicity and neural diseases are crucial for investigating the mechanisms of neurodegeneration and the potential of therapeutic agents. nih.gov For example, studies on N-adamantyl-4-methylthiazol-2-amine have shown that it can attenuate amyloid-β-induced oxidative stress in the hippocampus of mice. nih.gov These models allow for the assessment of a compound's ability to cross the blood-brain barrier and exert its neuroprotective effects in the central nervous system.

Efficacy Studies in Specific Disease Models where this compound's Molecular Targets are Implicated

The selection of appropriate animal models for disease is critical for translational research. nih.gov For a compound like this compound, its efficacy would be tested in models where its molecular targets are known to play a role. Given its structural similarity to amphetamine, its effects could be explored in models of attention-deficit/hyperactivity disorder (ADHD). nih.gov Animal models of ADHD, including genetically modified mice, are used to study the underlying neurobiology of the disorder and to screen for potential therapeutics. nih.gov

This compound as a Chemical Probe or Research Tool

Beyond its potential therapeutic applications, this compound can also serve as a valuable research tool to investigate biological processes.

Use in Target Validation and Engagement Studies

A chemical probe can be used to validate the role of a specific biological target in a disease process. The process of target validation involves demonstrating that interacting with the target can lead to a desired therapeutic effect. nih.gov Receptor binding assays are a fundamental tool in this process, allowing for the determination of a compound's affinity and selectivity for its target. nih.govnih.gov By using this compound in such assays, researchers could confirm its interaction with specific receptors or transporters and explore the downstream consequences of this interaction.

Development of Radiolabeled Analogs for In Vivo Imaging of Receptors and Transporters in Animal Brains (e.g., PET ligands)

Positron Emission Tomography (PET) is a powerful imaging technique that allows for the non-invasive visualization and quantification of molecular targets in the living brain. The development of radiolabeled analogs of a compound can provide invaluable information about its in vivo distribution, target engagement, and pharmacokinetics.

The development of fluorine-18 (B77423) labeled PET tracers for imaging monoamine transporters is an active area of research. nih.gov While no specific radiolabeled version of this compound has been reported, the methodologies for creating such a tracer are well-established. For instance, radiolabeled neurotensin (B549771) analogs have shown potential for PET imaging in pancreatic cancer. nih.gov The synthesis of a fluorine-18 labeled analog of this compound would likely involve similar radiochemical techniques, enabling researchers to study its binding to specific brain regions in real-time.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking simulations are instrumental in predicting how a ligand such as N-(2-phenylpropyl)heptan-1-amine might bind to a protein's active site. These simulations can estimate the binding affinity and visualize the specific interactions that stabilize the ligand-receptor complex.

Given the structural similarity of this compound to phenethylamine (B48288) derivatives, it is hypothesized to interact with biogenic amine transporters and receptors. The phenethylamine scaffold is known to interact with a variety of receptors, including dopamine (B1211576), serotonin, and adrenergic receptors. mdpi.com

Studies on related phenethylamine derivatives have shown that the orientation of the phenyl group and the nature of the amine substitution are critical for binding. For instance, in studies of β-phenethylamine (β-PEA) derivatives targeting the human dopamine transporter (hDAT), the aromatic ring often engages in hydrophobic interactions with phenylalanine residues within the binding pocket, while the protonated amine forms a crucial hydrogen bond with a polar residue like aspartate. nih.gov The presence of the heptyl group in this compound is expected to significantly influence its binding profile, likely by introducing additional hydrophobic interactions within the receptor's binding groove.

Molecular docking studies on structurally similar compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have identified the dopamine D3 receptor (D3R) as a potential target. nih.gov These studies revealed that steric, electrostatic, and hydrophobic fields play significant roles in the binding of these ligands to D3R. nih.gov Extrapolating from this, it is plausible that this compound could also exhibit affinity for D3R, with the phenyl group occupying a hydrophobic pocket and the long alkyl chain extending into other regions of the binding site.

A hypothetical docking scenario for this compound at a dopamine receptor might involve the interactions detailed in the table below.

Receptor Site ResiduePredicted Interaction TypeInteracting Moiety of this compound
Aspartic AcidIonic / Hydrogen BondAmine (NH2+)
Phenylalanineπ-π Stacking / HydrophobicPhenyl Ring
Valine / Leucine / IsoleucineHydrophobicHeptyl Chain
Serine / ThreonineHydrogen Bond (acceptor)Amine (NH)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Starting with a known active scaffold, such as the 2-phenylpropylamine (B128651) core of this compound, virtual screening can be employed to discover novel ligands with potentially improved affinity or selectivity.

High-throughput virtual screening of databases containing phenylpyrimidine derivatives has been successfully used to identify selective JAK3 antagonists. nih.gov A similar approach could be applied to find novel modulators of aminergic receptors, using the predicted binding mode of this compound as a template. The process would involve docking a large library of compounds into the putative binding site and scoring them based on their predicted binding affinity and interaction patterns. Hits from this initial screening could then be subjected to more rigorous computational analysis and, eventually, experimental validation.

The structural alerts from this compound for hit expansion would include the core phenethylamine structure, with variations in the length and branching of the alkyl chain and substitutions on the phenyl ring.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Molecular dynamics (MD) simulations provide a means to explore these conformations and the dynamics of the ligand-receptor complex over time.

This compound possesses significant conformational flexibility due to the rotatable bonds in its heptyl chain and the bond connecting the propyl group to the phenyl ring. Conformational analysis helps in identifying the low-energy conformations that are most likely to be biologically active. Studies on similar flexible molecules, like endomorphin-2 analogs with phenylalanine mimics, have shown that the flexibility of side chains can significantly affect the backbone conformation and, consequently, the biological activity. nih.gov

Molecular dynamics simulations can provide insights into the stability of a ligand-receptor complex and can reveal the dynamic nature of their interactions. An MD simulation of this compound bound to a receptor, such as the dopamine transporter, would illustrate how the ligand and protein adapt to each other over time. Such simulations have been used to confirm the stability of interactions between ligands and their target proteins. nih.govelsevierpure.com

These simulations can also help in identifying allosteric binding sites, which are sites on a protein distinct from the primary (orthosteric) binding site. A ligand binding to an allosteric site can modulate the receptor's activity. The flexible heptyl chain of this compound could potentially interact with an allosteric site, leading to a unique pharmacological profile. MD simulations can track the conformational changes in the receptor upon ligand binding, which may unmask cryptic allosteric pockets.

In Silico Prediction of Pharmacokinetic and Mechanistic Toxicity Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of a successful drug. In silico models can provide early predictions of these properties, helping to identify potential liabilities. nih.govmdpi.comresearchgate.net

A predictive analysis of the ADMET properties of this compound can be performed using various QSAR-based models. Based on its structure, which includes a lipophilic phenyl ring and a long alkyl chain, certain predictions can be made.

ADMET PropertyPredicted Outcome for this compoundRationale based on Structural Features
AbsorptionHighThe lipophilic nature of the molecule suggests good passive diffusion across the intestinal membrane.
DistributionLikely to cross the blood-brain barrier (BBB)The phenylpropylamine core is a common feature in CNS-active drugs. The overall lipophilicity would favor BBB penetration.
MetabolismLikely metabolized by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4)Phenethylamine derivatives are known substrates for CYP enzymes. The phenyl ring and alkyl chain are susceptible to oxidation.
ExcretionPrimarily renalMetabolites are likely to be more polar and excreted via the kidneys.
ToxicityPotential for cardiotoxicity and hepatotoxicitySome amine-containing compounds have been associated with these toxicities. In silico models for hERG inhibition and liver toxicity would need to be specifically run.

The predictions in the table are based on general principles and data from structurally related compounds. For example, studies on other amine-containing compounds have highlighted the potential for hepatotoxicity. researchgate.net It is important to note that these are predictive and would require experimental verification.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters through Computational Models

The journey of a chemical compound through a biological system is described by four key processes: absorption, distribution, metabolism, and excretion (ADME). Computational models are widely used to predict these properties based on the molecule's structure. elsevierpure.com These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate a compound's structural or physicochemical features with its biological activity. elsevierpure.com

For this compound, a variety of ADME parameters can be estimated using established software platforms and predictive models like SwissADME or the methodologies integrated into databases like PubChem. nih.govswissadme.ch These tools analyze the molecule's topology, physicochemical properties (such as lipophilicity, polar surface area, and molecular weight), and structural motifs to forecast its pharmacokinetic profile.

Key ADME parameters that are typically predicted computationally include:

Lipophilicity: Often expressed as log P (the logarithm of the partition coefficient between n-octanol and water), this parameter is crucial for predicting absorption and membrane permeability. Several atom-based and fragment-based methods exist for its calculation. nih.gov

Aqueous Solubility: This property affects a compound's absorption and distribution. Computational models can predict intrinsic and pH-dependent solubility.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is critical for centrally acting agents and a key consideration for avoiding central nervous system side effects for peripherally acting compounds. Models like the BOILED-Egg model provide a simple graphical prediction of BBB penetration based on lipophilicity and polarity. swissadme.ch

Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. In silico models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a primary cause of drug-drug interactions. nih.gov

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an important efflux transporter that can limit the absorption and tissue penetration of its substrates. Computational models can predict if a compound is likely to be a substrate or inhibitor of P-gp. nih.gov

Table 1: Illustrative In Silico ADME Predictions for this compound

ParameterPredicted Value/ClassificationMethod/ModelSignificance
Physicochemical Properties
Molecular Weight233.41 g/mol CalculationInfluences diffusion and overall size-related properties.
LogP (Lipophilicity)Highe.g., XLOGP3, WLOGPAffects solubility, absorption, and membrane permeability. nih.gov
Water SolubilityLowe.g., ESOLImpacts absorption and formulation.
Polar Surface Area (PSA)LowCalculationInfluences membrane permeability and BBB penetration.
Pharmacokinetics
GI AbsorptionHighe.g., BOILED-Egg modelPrediction of oral bioavailability. swissadme.ch
BBB PermeantYes/Noe.g., BOILED-Egg modelLikelihood of crossing the blood-brain barrier. swissadme.ch
P-gp SubstrateYes/NoBinary ClassificationPredicts susceptibility to efflux by P-glycoprotein. nih.gov
Metabolism
CYP1A2 InhibitorYes/NoBinary ClassificationPotential for drug interactions. nih.gov
CYP2C9 InhibitorYes/NoBinary ClassificationPotential for drug interactions. nih.gov
CYP2C19 InhibitorYes/NoBinary ClassificationPotential for drug interactions. nih.gov
CYP2D6 InhibitorYes/NoBinary ClassificationPotential for drug interactions. nih.gov
CYP3A4 InhibitorYes/NoBinary ClassificationPotential for drug interactions. nih.gov

Note: The values and classifications in this table are for illustrative purposes to demonstrate the output of computational ADME prediction and are not based on actual simulation results for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.